CID 78061343

Description

CID 78061343, identified as oscillatoxin D, is a marine-derived cyclic peptide belonging to the oscillatoxin family. Oscillatoxin D is characterized by a 26-membered ring system containing non-proteinogenic amino acids and methylated residues, contributing to its hydrophobicity and structural rigidity (Figure 1A) . While its exact biological role remains under investigation, oscillatoxin derivatives are hypothesized to interact with ion channels or enzymatic targets due to their structural similarity to other bioactive peptides .

Properties

Molecular Formula |

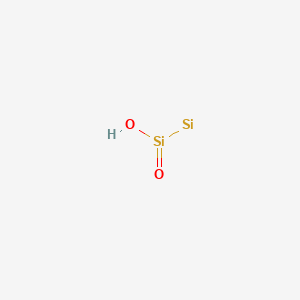

HO2Si2 |

|---|---|

Molecular Weight |

89.18 g/mol |

InChI |

InChI=1S/HO2Si2/c1-4(2)3/h1H |

InChI Key |

IOEAIQQVDLUUHG-UHFFFAOYSA-N |

Canonical SMILES |

O[Si](=O)[Si] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 78061343 involves specific synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions under controlled conditions. These reactions may include condensation, substitution, and cyclization reactions, among others. The choice of reagents, solvents, and catalysts, as well as the reaction temperature and time, are critical factors that influence the yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure high efficiency and cost-effectiveness. The process involves large-scale reactors, continuous monitoring of reaction parameters, and stringent quality control measures to ensure the consistency and quality of the compound .

Chemical Reactions Analysis

Hydroboration Reactions

CID 78061343 primarily participates in hydroboration-oxidation processes, a two-step reaction converting alkenes into alcohols. The mechanism involves:

-

Hydroboration : The boron atom in this compound adds across the alkene double bond in an anti-Markovnikov fashion, transferring hydrogen to the less substituted carbon .

-

Oxidation : Subsequent treatment with hydrogen peroxide replaces the boron group with a hydroxyl group, yielding the alcohol .

Key Features

-

Regioselectivity : The reaction produces terminal alcohols due to the anti-Markovnikov addition .

-

Stereoselectivity : Syn addition occurs during hydroboration, ensuring stereospecific outcomes .

-

Steric Effects : The bulky bicyclic structure minimizes undesired isomer formation, enhancing selectivity.

Reaction Mechanism

The hydroboration-oxidation pathway proceeds through:

-

Hydroboration Step :

-

Oxidation Step :

Reaction Conditions

Comparison with Other Boranes

Research Findings

-

Regioselectivity : this compound achieves >99% anti-Markovnikov selectivity in hydroboration due to its steric bulk, outperforming simpler boranes .

-

Mechanistic Insights : The oxidation step retains stereochemical information from the hydroboration stage, ensuring syn addition .

-

Industrial Utility : Its stability and scalability make it a preferred reagent for large-scale alcohol production.

Scientific Research Applications

CID 78061343 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various organic synthesis reactions, serving as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as a drug candidate for treating various diseases.

Mechanism of Action

The mechanism of action of CID 78061343 involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Oscillatoxin D

Oscillatoxin D shares a core macrocyclic framework with its derivatives, differing in functional group substitutions. Key analogs include:

| Compound Name | CID | Structural Modification |

|---|---|---|

| Oscillatoxin D | 78061343 | Base structure: 26-membered macrocycle |

| 30-Methyl-oscillatoxin D | 185389 | Methylation at C-30 position |

| Oscillatoxin E | 156582093 | Hydroxyl group addition at C-15 |

| Oscillatoxin F | 156582092 | Epoxide formation at C-8/C-9 |

Source : Structural data derived from Figure 1 in .

Key Observations:

Oscillatoxin E (CID 156582093) : Introduction of a hydroxyl group increases polarity, which may alter solubility and target-binding kinetics.

Oscillatoxin F (CID 156582092) : The C-8/C-9 epoxide introduces structural strain, possibly affecting conformational stability and bioactivity .

Functional and Pharmacological Comparisons

- Bioactivity : Methylation (CID 185389) and epoxidation (CID 156582092) are common modifications in natural products to evade enzymatic degradation or enhance target affinity .

- Toxicity : Oscillatoxins are linked to cytotoxic effects in marine organisms, but structure-activity relationships (SAR) remain unexplored in the provided literature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.